![molecular formula C20H25NO4 B5622144 N,N-diethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5622144.png)
N,N-diethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves novel methods aimed at enhancing their activity and stability. For instance, derivatives of 2-oxo-2H-chromen-4-yl acetamide have been synthesized to evaluate their anti-HIV activity using MTT method, showing moderate to potent activity against wild-type HIV-1 (Bhavsar et al., 2011). Similarly, compounds based on 3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide have been synthesized and shown to protect rat heart tissues from toxicity (Emna et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds can significantly influence their reactivity and stability. The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been analyzed to show the extended conformation and interplanar angles that may contribute to their biological activities (Camerman et al., 2005).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds are pivotal in their application. For instance, the synthesis and in vitro evaluation of derivatives for their potential as cholinesterase inhibitors highlight the importance of hydroxylated derivatives in medicinal chemistry (Gulcan et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the practical use of chemical compounds. Although specific data on N,N-diethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide are not directly available, related research on compounds with similar structures provides insight into methods for determining these properties and their implications for application (Rosenau et al., 2002).
properties
IUPAC Name |
N,N-diethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-4-21(5-2)18(22)12-24-16-10-13(3)11-17-19(16)14-8-6-7-9-15(14)20(23)25-17/h10-11H,4-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFVGLSUJKTNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC(=CC2=C1C3=C(CCCC3)C(=O)O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy)-acetamide |
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